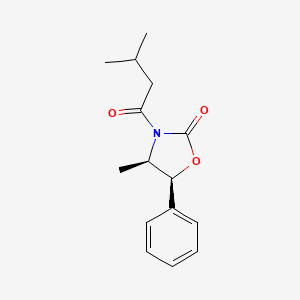
(5-Bromo-2-iodobenzyl)-cyclopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-iodobenzyl)-cyclopropylamine is an organic compound with the molecular formula C10H11BrIN It is a derivative of benzylamine, where the benzyl group is substituted with bromine and iodine at the 5 and 2 positions, respectively, and the amine group is attached to a cyclopropyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodobenzyl)-cyclopropylamine typically involves multi-step organic reactions. One common method starts with the bromination and iodination of benzylamine to introduce the halogen atoms at the desired positions. This is followed by the formation of the cyclopropylamine moiety through a cyclopropanation reaction.
Bromination and Iodination: The starting material, benzylamine, is first brominated using bromine in the presence of a suitable solvent such as acetic acid. The resulting 5-bromo-benzylamine is then iodinated using iodine and a catalyst like copper(I) iodide to obtain 5-bromo-2-iodobenzylamine.
Cyclopropanation: The 5-bromo-2-iodobenzylamine is then subjected to a cyclopropanation reaction using a cyclopropylating agent such as diazomethane or a cyclopropyl halide in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, recycling solvents, and implementing continuous flow processes.
化学反応の分析
Types of Reactions
(5-Bromo-2-iodobenzyl)-cyclopropylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and organolithium compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines using reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, organolithium compounds; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF); temperatures ranging from room temperature to reflux.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA); solvents like acetonitrile or dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from 0°C to room temperature.
Coupling Reactions: Palladium catalysts, boronic acids; solvents like toluene or ethanol; temperatures ranging from room temperature to reflux.
Major Products Formed
Substitution Reactions: Azides, thiocyanates, organolithium derivatives.
Oxidation: N-oxides.
Reduction: Amines.
Coupling Reactions: Aryl or alkyl-substituted derivatives.
科学的研究の応用
(5-Bromo-2-iodobenzyl)-cyclopropylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of (5-Bromo-2-iodobenzyl)-cyclopropylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropylamine moiety can enhance binding affinity and selectivity towards these targets, making it a valuable scaffold in drug design.
類似化合物との比較
Similar Compounds
5-Bromo-2-iodobenzylamine: Lacks the cyclopropylamine moiety, which may result in different biological activities and reactivity.
5-Bromo-2-iodoaniline: Contains an amino group directly attached to the benzene ring, leading to different chemical properties and applications.
5-Bromo-2-iodobenzyl alcohol:
Uniqueness
(5-Bromo-2-iodobenzyl)-cyclopropylamine is unique due to the presence of both bromine and iodine atoms on the benzyl ring and the cyclopropylamine moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
N-[(5-bromo-2-iodophenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrIN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFCXHWKPCFUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B8122486.png)



![N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide](/img/structure/B8122512.png)


![4-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8122526.png)



